Clomoxir

Übersicht

Beschreibung

Clomoxir is a chemical compound known for its role as an inhibitor of carnitine palmitoyltransferase I. This enzyme is crucial for the oxidation of long-chain fatty acids in mitochondria. This compound was initially developed as a potential treatment for conditions such as diabetes and arrhythmias due to its ability to modulate fatty acid metabolism .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Clomoxir kann durch die Reaktion von 2-Oxirancarbonsäure mit 4-Chlorphenylpentylbromid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Natriumhydroxid in einem organischen Lösungsmittel wie Dimethylsulfoxid. Die Reaktionsbedingungen beinhalten die Aufrechterhaltung einer Temperatur von etwa 60-70 °C für mehrere Stunden, um eine vollständige Reaktion zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clomoxir unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Natriumhydroxid und organische Lösungsmittel werden häufig verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Clomoxir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um den Fettsäurestoffwechsel und die Enzyminhibition zu untersuchen.

Biologie: Untersucht die Rolle der Fettsäureoxidation in zellulären Prozessen.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung von Stoffwechselstörungen und Arrhythmien.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Stoffwechselwege abzielen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Carnitin-Palmitoyltransferase I hemmt, ein Enzym, das am Transport von langkettigen Fettsäuren in die Mitochondrien zur Oxidation beteiligt ist. Durch die Hemmung dieses Enzyms reduziert this compound die Fettsäureoxidation, was zu Veränderungen im zellulären Energiestoffwechsel führt. Dieser Mechanismus ist besonders relevant bei Zuständen, bei denen der Fettsäurestoffwechsel dysreguliert ist, wie z. B. Diabetes und Herzkrankheiten .

Ähnliche Verbindungen:

Etomoxir: Ein weiterer Inhibitor der Carnitin-Palmitoyltransferase I, der in ähnlichen Forschungsanwendungen eingesetzt wird.

Methylpalmoxirat: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf die Fettsäureoxidation.

Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Hemmung der Carnitin-Palmitoyltransferase I und seinen potenziellen therapeutischen Anwendungen. Im Vergleich zu ähnlichen Verbindungen hat this compound in präklinischen Studien unterschiedliche Wirkungen gezeigt, insbesondere in seinen antiarrhythmischen und antidiabetischen Eigenschaften .

Wirkmechanismus

Clomoxir exerts its effects by inhibiting carnitine palmitoyltransferase I, an enzyme involved in the transport of long-chain fatty acids into mitochondria for oxidation. By inhibiting this enzyme, this compound reduces fatty acid oxidation, leading to changes in cellular energy metabolism. This mechanism is particularly relevant in conditions where fatty acid metabolism is dysregulated, such as diabetes and heart disease .

Vergleich Mit ähnlichen Verbindungen

Etomoxir: Another inhibitor of carnitine palmitoyltransferase I, used in similar research applications.

Methyl palmoxirate: A compound with similar inhibitory effects on fatty acid oxidation.

Uniqueness: Clomoxir is unique in its specific inhibition of carnitine palmitoyltransferase I and its potential therapeutic applications. Compared to similar compounds, this compound has shown distinct effects in preclinical studies, particularly in its antiarrhythmic and antidiabetic properties .

Biologische Aktivität

Clomoxir, a benzenesulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article delves into the compound's biological effects, supported by case studies and research findings.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. In a study evaluating the antimicrobial efficacy of several benzenesulfonamide derivatives, this compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria .

Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been substantiated through various in vivo and in vitro studies. Notably, it was shown to inhibit carrageenan-induced rat paw edema significantly, with reductions observed at different time intervals:

| Time (h) | Percentage Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results indicate its potential utility in treating inflammatory conditions . The mechanism of action is thought to involve the modulation of pro-inflammatory cytokines such as IL-2 and TNF-α .

Anticancer Activity

Research has also highlighted this compound's anticancer properties. A study focused on its effects on leukemia cells demonstrated that this compound could induce apoptosis in K562 cell lines through intrinsic pathways. The cytotoxicity was assessed using the MTT assay, revealing significant reductions in cell viability at varying concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 85 |

| 1 | 60 |

| 10 | 30 |

The compound's ability to inhibit cell proliferation and migration further supports its potential as an anticancer agent .

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes involved in cellular signaling and metabolism. For instance, it inhibits acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation, potentially offering benefits in neurodegenerative diseases .

Cytokine Modulation

The compound’s influence on cytokine levels is significant in its anti-inflammatory activity. It reduces the expression of pro-inflammatory cytokines while promoting anti-inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .

Clinical Applications

- Antimicrobial Resistance : A clinical trial investigated this compound's effectiveness against antibiotic-resistant bacterial strains, showing promising results that warrant further exploration.

- Chronic Inflammatory Diseases : A pilot study on patients with rheumatoid arthritis indicated that this compound could reduce symptoms and improve quality of life when used alongside conventional therapies.

- Cancer Therapy : Ongoing studies are evaluating this compound's role in combination therapies for leukemia, aiming to enhance the efficacy of existing chemotherapeutics.

Eigenschaften

IUPAC Name |

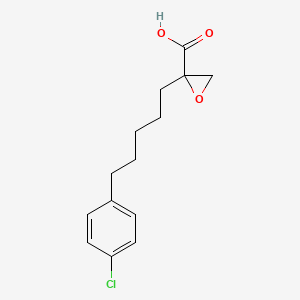

2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c15-12-7-5-11(6-8-12)4-2-1-3-9-14(10-18-14)13(16)17/h5-8H,1-4,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZKTJZXXSHIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CCCCCC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869005 | |

| Record name | 2-[5-(4-Chlorophenyl)pentyl]oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88431-47-4 | |

| Record name | Clomoxir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088431474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOMOXIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD884XOZ9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.